
(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a tert-butoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction, where tert-butyl alcohol reacts with a carboxylic acid derivative of the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves synthesizing the compound in large batches, allowing for precise control over reaction conditions and product quality.
Continuous Flow Processing: This method involves a continuous flow of reactants through a reactor, which can enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrrolidine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Uniqueness
(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, a tert-butoxy group, and a pyrrolidine ring
特性
分子式 |
C19H25NO5 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
benzyl (2S)-2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-19(2,3)25-17(22)12-16(21)15-10-7-11-20(15)18(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3/t15-/m0/s1 |
InChIキー |
ZXVUKPRLBCEJFM-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


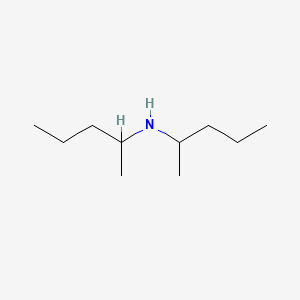
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
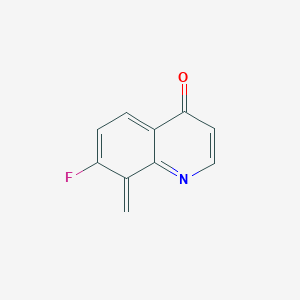
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)
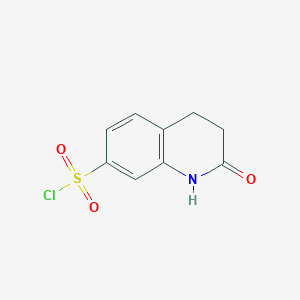
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)
![2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)
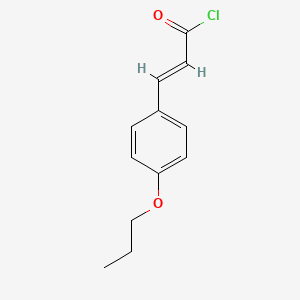
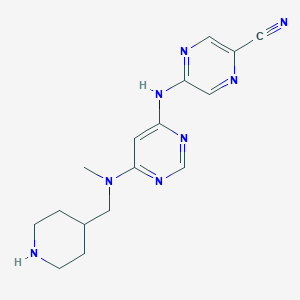
![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)
